molecular formula C11H10BrN5S B7484945 6-Bromo-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine

6-Bromo-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine

Cat. No.: B7484945
M. Wt: 324.20 g/mol
InChI Key: MOFWPNDSPVONPH-UHFFFAOYSA-N
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Description

6-Bromo-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine is a complex organic compound characterized by its bromine and triazole functional groups

Properties

IUPAC Name

6-bromo-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5S/c1-16-7-13-15-11(16)18-6-9-5-17-4-8(12)2-3-10(17)14-9/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFWPNDSPVONPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CN3C=C(C=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine typically involves multiple steps, starting with the bromination of imidazo[1,2-a]pyridine. The subsequent steps include the introduction of the sulfanylmethyl group and the formation of the triazole ring. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in achieving high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to ensure cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms are often employed to enhance production efficiency and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its bromine and triazole groups make it a valuable building block in organic synthesis.

Biology: Biologically, 6-Bromo-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine has shown potential as a bioactive molecule. It can interact with various enzymes and receptors, making it useful in studying biological processes and developing new therapeutic agents.

Medicine: In medicine, this compound has been explored for its pharmacological properties. It has shown promise in preclinical studies for its anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Industrially, this compound is used in the development of new materials and chemicals. Its unique structure allows for the creation of novel compounds with desirable properties for various applications.

Mechanism of Action

The mechanism by which 6-Bromo-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine exerts its effects involves its interaction with specific molecular targets. The bromine and triazole groups play a key role in binding to enzymes and receptors, leading to biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine

  • 3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine

Uniqueness: 6-Bromo-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine stands out due to its unique combination of bromine and triazole groups, which confer distinct chemical and biological properties compared to similar compounds

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